![molecular formula C5H5NO3 B8147521 3-Amino-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B8147521.png)
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-Amino-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-methoxycyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methoxycyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is useful for synthesizing derivatives of benzocyclobutene-1,2-dione, such as 4-hydroxy-, 4,5-dihydroxy-, and 3,6-dihydroxy-benzocyclobutene-1,2-dione, which are compounds related to semisquaric and squaric acid (Abou-Teim, Jansen, Mcomie, & Perry, 1980).
The 3,4-diamino-3-cyclobutene-1,2-dione group is used as a bioisostere in vivo active NMDA antagonists, showing potential as neuroprotectants (Kinney, 1996).
Novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones are potent and selective inhibitors of the CXCR2 chemokine receptor and IL-8-mediated chemotaxis (Liu et al., 2009).
It can be used in chemical reactions to synthesize various derivatives of cyclobutenedione (Toda & Ooi, 1973).
3-Aryl-4-hydroxycyclobut-3-ene-1,2-diones are effective sensitizers for TiO2 solar cells, enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).
3-Ethenyl-4-methoxycyclobutene-1,2-dione serves as a versatile starting material for synthesizing various substituted cyclobutenediones, convenient for various other ring systems (Xu, Yerxa, Sullivan, & Moore, 1991).
The new heterocyclic system 4-Methoxy-1-azabicyclo[3,2,0]hept-3-ene-2,7-dione (III) has potential applications in chemical research (Hatanaka, Ohta, Simamura, & Yoshida, 1971).
3-Hydroxy-cyclobut-3-ene-1,2-dione derivatives show selectivity towards thyroid hormone receptor beta (Raval et al., 2008).
The chiral auxiliary (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione enhances the asymmetric synthesis of β-amino acids (Bull et al., 1998).
TFA-catalyzed ring transformation of 4-hydroxycyclobutenone can be used to prepare 3-substituted 4-aminofuran-2(5H)-ones in high yields (Wang et al., 2001).
properties
IUPAC Name |
3-amino-4-methoxycyclobut-3-ene-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNYMHVHURBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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